![molecular formula C8H8ClF3N4O B2760874 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide CAS No. 303153-07-3](/img/structure/B2760874.png)

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

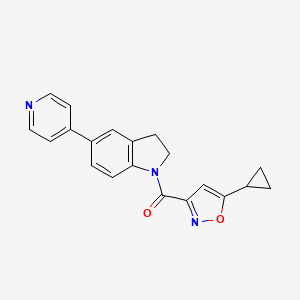

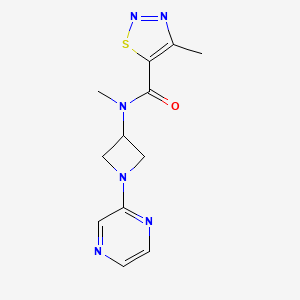

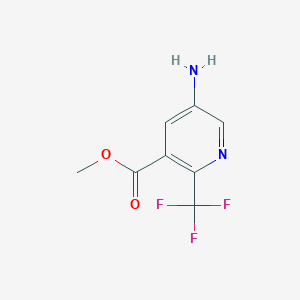

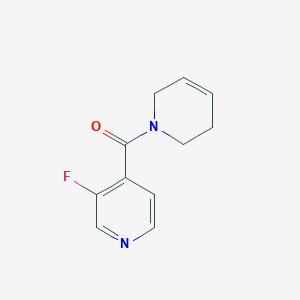

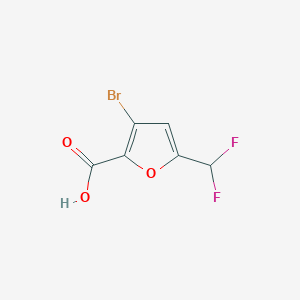

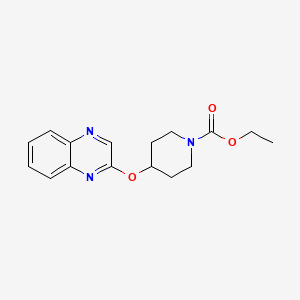

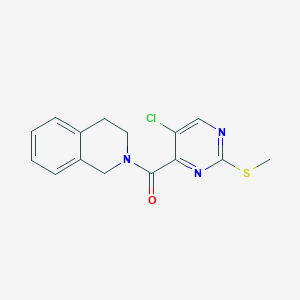

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound also contains a trifluoromethyl group (-CF3), which is a functional group in organofluorines that has the formula -CF3 .

Synthesis Analysis

The synthesis of similar compounds often involves halogenation, nitration, and other substitution reactions . For example, 2-chloro-5-(trifluoromethyl)pyridine can be synthesized from 2,5-dichloropyridine via a halogen exchange reaction .Molecular Structure Analysis

The molecular structure of similar compounds consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The trifluoromethyl group (-CF3) is attached to the pyridine ring .Chemical Reactions Analysis

Trifluoromethylated pyridines are often used as building blocks in organic synthesis . They can undergo various chemical reactions, including nucleophilic substitution, cross-coupling, and cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, 2-chloro-5-(trifluoromethyl)pyridine is a liquid at room temperature with a density of 1.524 g/mL .Applications De Recherche Scientifique

Agrochemicals

2-Chloro-5-(trifluoromethyl)pyridine: and its derivatives serve as key structural motifs in agrochemicals. Specifically:

- Over 20 new TFMP-containing agrochemicals have acquired ISO common names, demonstrating their efficacy in crop protection .

Pharmaceutical Intermediates

This compound plays a crucial role in pharmaceutical synthesis:

- Notably, five pharmaceutical products containing the TFMP moiety have received market approval, and several candidates are undergoing clinical trials .

Catalysis and Reagents

Researchers utilize 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine as a catalyst and reagent in organic synthesis reactions . Its high reactivity makes it valuable for creating complex molecules.

Advanced Chemical Intermediates

Beyond pharmaceuticals, it serves as an advanced intermediate in various chemical syntheses :

Mécanisme D'action

Mode of Action

The exact mode of action of this compound is currently unknown. It is generally understood that compounds with similar structures interact with their targets by forming bonds and inducing changes in the target’s structure or function .

Biochemical Pathways

Compounds with similar structures are known to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

The compound’s physicochemical properties such as its density (1524 g/mL at 25 °C) and boiling point (50-55 °C/11 mmHg) suggest that it may have certain bioavailability characteristics .

Result of Action

Compounds with similar structures are known to induce various molecular and cellular changes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s stability may be affected by temperature, as suggested by its storage conditions (under inert gas at 2-8°C) . Furthermore, the compound is classified as an irritant, indicating that it may have certain safety considerations in its action environment .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF3N4O/c1-16(15-7(13)17)6-5(9)2-4(3-14-6)8(10,11)12/h2-3H,1H3,(H3,13,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMMJFMKICGPDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}ethan-1-one](/img/structure/B2760794.png)

![ethyl N-[({4-methoxy-2-[(phenylsulfonyl)amino]-1,3-benzothiazol-6-yl}amino)carbonyl]glycinate](/img/structure/B2760795.png)

![2,2-dichloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide](/img/structure/B2760800.png)

![7-(4-chlorophenyl)-5-phenyl-N-(o-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2760802.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-fluorophenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2760807.png)

![N-isopropyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2760809.png)